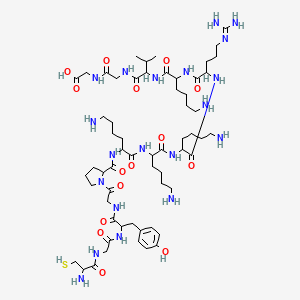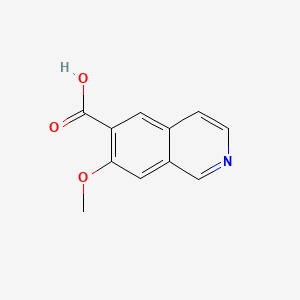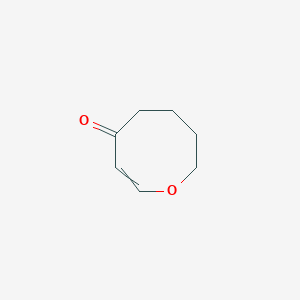![molecular formula C10H12O2S B13451951 Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
Methyl 2-[2-(methylsulfanyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(methylsulfanyl)phenyl]acetate is an organic compound with the molecular formula C10H12O2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methylsulfanyl group at the ortho position and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylsulfanyl)phenyl]acetate can be achieved through several methods. One common approach involves the esterification of 2-(methylsulfanyl)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 2-bromoacetate with 2-(methylsulfanyl)phenylmagnesium bromide, which is prepared via the Grignard reaction. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(methylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Methyl 2-[2-(methylsulfinyl)phenyl]acetate, Methyl 2-[2-(methylsulfonyl)phenyl]acetate.
Reduction: 2-[2-(methylsulfanyl)phenyl]ethanol.
Substitution: Methyl 2-[2-(nitrophenyl)phenyl]acetate, Methyl 2-[2-(bromophenyl)phenyl]acetate.
Applications De Recherche Scientifique
Methyl 2-[2-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(methylsulfanyl)phenyl]acetate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and properties.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 2-[2-(methylsulfanyl)phenyl]acetate can be compared with other similar compounds, such as:
Methyl 2-[2-(methylsulfonyl)phenyl]acetate: This compound has a sulfone group instead of a sulfanyl group, leading to different chemical and biological properties.
Methyl 2-[2-(methylsulfinyl)phenyl]acetate: The sulfinyl group imparts different reactivity compared to the sulfanyl group.
Methyl 2-[2-(methylthio)phenyl]acetate: Similar to the sulfanyl derivative but with a different oxidation state of sulfur.
Propriétés
IUPAC Name |
methyl 2-(2-methylsulfanylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)7-8-5-3-4-6-9(8)13-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXPKLCVUYKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)



![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)

![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
